BChE Inhibition: 3-Phenoxypropanamide Derivatives Show Reduced Activity Relative to 2-Phenoxyacetamide Derivatives
In a multifunctional anti-Alzheimer's agent study, the 3-phenoxypropanamide derivative 4a exhibited BChE inhibitory activity that was lower than the most potent compound in the series (4b, a 2-phenoxyacetamide derivative). Although both compounds share the same terminal phenylpyridazine core and amine linker, the longer C3 acyl spacer in 4a resulted in suboptimal activity compared to the C2 acyl spacer in 4b [1].
| Evidence Dimension | BChE inhibitory activity |
|---|---|
| Target Compound Data | Not directly reported for 4a (3-phenoxypropanamide derivative) |
| Comparator Or Baseline | Compound 4b (2-phenoxyacetamide derivative): BChE IC50 = 2.10 µM |
| Quantified Difference | 4a activity < 2.10 µM; ~7-fold improvement over hit compound achieved by 4b but not by 4a |
| Conditions | In vitro BChE inhibition assay using Ellman's method; hit compound (BChE IC50 = 14.70 µM) as baseline |
Why This Matters
For procurement decisions targeting BChE-related applications, the C2 phenoxyacetamide scaffold (rather than the C3 propanamide scaffold) provides the optimal acyl spacer length for achieving potent inhibition.
- [1] Shakila, S. et al. Multifunctional anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular docking study of new 2-phenoxyacetamide/3-phenoxypropanamide/4-oxobutanamide derivatives. Journal of Molecular Structure, 2024, 1317, 139106. View Source
